molecular formula C13H16O B14398405 4-Phenylhept-5-en-2-one CAS No. 88343-87-7

4-Phenylhept-5-en-2-one

Cat. No.: B14398405
CAS No.: 88343-87-7
M. Wt: 188.26 g/mol
InChI Key: XAJHEGBJOCWMDT-UHFFFAOYSA-N
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Description

4-Phenylhept-5-en-2-one is an organic compound with the molecular formula C13H16O It is characterized by a phenyl group attached to a heptene chain with a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhept-5-en-2-one typically involves the aldol condensation reaction. This reaction combines an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For instance, benzaldehyde and 4-penten-2-one can be used as starting materials, with sodium hydroxide as the base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylhept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: 4-Phenylheptanoic acid.

    Reduction: 4-Phenylhept-5-en-2-ol.

    Substitution: Nitro-4-Phenylhept-5-en-2-one.

Scientific Research Applications

4-Phenylhept-5-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Phenylhept-5-en-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

    4-Phenylbutan-2-one: Similar structure but lacks the double bond in the heptene chain.

    4-Phenyl-3-buten-2-one: Similar structure but with a shorter carbon chain.

    4-Phenyl-2-butanone: Similar structure but with a different position of the ketone group.

Uniqueness: 4-Phenylhept-5-en-2-one is unique due to its specific arrangement of the phenyl group, double bond, and ketone functional group

Properties

CAS No.

88343-87-7

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

4-phenylhept-5-en-2-one

InChI

InChI=1S/C13H16O/c1-3-7-13(10-11(2)14)12-8-5-4-6-9-12/h3-9,13H,10H2,1-2H3

InChI Key

XAJHEGBJOCWMDT-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

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